molecular formula C7H11ClO2 B2591052 2-Chloro-1-(5-methyloxolan-2-yl)ethanone CAS No. 1500413-70-6

2-Chloro-1-(5-methyloxolan-2-yl)ethanone

Cat. No.: B2591052
CAS No.: 1500413-70-6
M. Wt: 162.61
InChI Key: ZXENPEOEDBIXTO-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-methyloxolan-2-yl)ethanone is a chloroethanone derivative featuring a 5-methyltetrahydrofuran (oxolane) ring. This compound’s structure combines a reactive α-chloroketone moiety with a cyclic ether substituent, which influences its physicochemical properties and reactivity.

Properties

IUPAC Name

2-chloro-1-(5-methyloxolan-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2/c1-5-2-3-7(10-5)6(9)4-8/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXENPEOEDBIXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1500413-70-6
Record name 2-chloro-1-(5-methyloxolan-2-yl)ethan-1-one
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Chemical Reactions Analysis

2-Chloro-1-(5-methyloxolan-2-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of corresponding acids or alcohols.

Common reagents used in these reactions include bases, acids, and reducing or oxidizing agents, depending on the desired transformation.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies related to enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-1-(5-methyloxolan-2-yl)ethanone exerts its effects involves its interaction with specific molecular targets. The chloro group and the methyloxolan ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone (CAS 1204-22-4)
  • Structure : Aromatic ring substituted with two methoxy groups at positions 2 and 3.
  • Molecular Formula : C₁₀H₁₁ClO₃ (MW 214.65) .
  • Physical Properties : Melting point 88–90°C, crystalline solid .
  • Reactivity : The electron-donating methoxy groups activate the aromatic ring for electrophilic substitution, contrasting with the oxolane ring’s ether oxygen, which may stabilize the compound via hydrogen bonding or steric effects.
  • Applications : Used in organic synthesis, particularly as a precursor for complex heterocycles .
2-Chloro-1-(2,4-dichlorophenyl)ethanone
  • Structure : Dichlorophenyl-substituted α-chloroketone.
  • Reactivity : Serves as a substrate for enantioselective reductions using transition-metal catalysts (e.g., Ru, Rh) or borane complexes, achieving >90% yields and >99% enantiomeric excess .
  • Applications : Intermediate in pharmaceutical synthesis (e.g., enantiomerically enriched alcohols for drug candidates) .
2-Chloro-1-(2-chloro-5-methoxyphenyl)ethanone (CAS 99846-94-3)
  • Structure : Combines chloro and methoxy substituents on the phenyl ring.
2-Chloro-1-(3-ethyl-4-hydroxyphenyl)ethanone (CAS 145736-97-6)
  • Structure : Ethyl and hydroxyl substituents on the aromatic ring.
  • Synthesis : Prepared via Fries rearrangement using AlCl₃, yielding 39% under solvent-free conditions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Features
2-Chloro-1-(5-methyloxolan-2-yl)ethanone Not provided Not provided Not reported Ether ring, α-chloroketone
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone C₁₀H₁₁ClO₃ 214.65 88–90 Crystalline, methoxy activation
2-Chloro-1-(3-ethyl-4-hydroxyphenyl)ethanone C₁₀H₁₁ClO₂ 198.65 Not reported Hydroxy group for H-bonding
2-Chloro-1-(2,7-dichlorofluoren-4-yl)ethanone C₁₅H₈Cl₃O 321.59 Not reported Polycyclic aromatic system

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